Ro 48-8071 Ro 48-8071 Ro 48-8071 is an aromatic ketone that is 2-fluoro-4'-bromobenzophenone in which the hydrogen at position 4 (meta to the fluoro group) is replaced by a 6-[methyl(prop-2-en-1-yl)amino]hexyl}oxy group. An inhibitor of lanosterol synthase. It has a role as an EC 5.4.99.7 (lanosterol synthase) inhibitor and an antineoplastic agent. It is an aromatic ketone, an aromatic ether, a member of monofluorobenzenes, a member of bromobenzenes, a tertiary amino compound and an olefinic compound. It is functionally related to a benzophenone. It is a conjugate base of a Ro 48-8071(1+).
a cholesterol synthesis inhibitor; structure in first source
Brand Name: Vulcanchem
CAS No.: 189197-69-1
VCID: VC0003673
InChI: InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
SMILES: Array
Molecular Formula: C23H27BrFNO2
Molecular Weight: 448.4 g/mol

Ro 48-8071

CAS No.: 189197-69-1

Cat. No.: VC0003673

Molecular Formula: C23H27BrFNO2

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Ro 48-8071 - 189197-69-1

Specification

CAS No. 189197-69-1
Molecular Formula C23H27BrFNO2
Molecular Weight 448.4 g/mol
IUPAC Name (4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Standard InChI InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
Standard InChI Key CMYCCJYVZIMDFU-UHFFFAOYSA-N
Isomeric SMILES CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O

Introduction

Chemical and Pharmacological Profile of Ro 48-8071 Fumarate

Structural Characteristics

Ro 48-8071 fumarate (C₂₃H₂₇BrFNO₂·C₄H₄O₄) is a fumarate salt derived from the parent compound (4-bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone, with a molecular weight of 564.44 g/mol . The fumarate counterion enhances aqueous solubility (25 mg/mL in water), making it suitable for in vivo administration . Key structural features include:

  • Aromatic backbone: A 4-bromophenyl group linked to a 2-fluorophenyl moiety via a ketone bridge

  • Aliphatic chain: A hexyloxy spacer with a methylallylamine substituent

  • Fumarate coordination: Stabilizes the compound as a monovalent salt .

Table 1 summarizes its physicochemical properties:

PropertyValue
Molecular FormulaC₂₇H₃₁BrFNO₆
CAS Number189197-69-1
Purity≥99% (HPLC)
Solubility25 mg/mL in water
Storage ConditionsAmbient temperature

Mechanism of Action

Ro 48-8071 fumarate targets OSC (EC 5.4.99.7), which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol in the cholesterol biosynthesis pathway . By inhibiting this step, the compound depletes cellular cholesterol and downstream steroid hormones, disrupting membrane integrity and signaling in cancer cells . Secondary mechanisms include:

  • PI3-kinase inhibition: Reduces Akt phosphorylation, impairing survival pathways

  • Androgen receptor (AR) downregulation: Suppresses AR expression in hormone-dependent prostate cancer cells

  • Estrogen receptor β (ERβ) upregulation: Enhances anti-proliferative signaling in castration-resistant malignancies .

Anticancer Efficacy Across Tumor Types

In Vitro Activity

Ro 48-8071 fumarate exhibits nanomolar potency against diverse cancer cell lines, as shown in Table 2:

Cell LineCancer TypeIC50 (nM)Reference
HepG2Hepatocellular carcinoma6.5
MDA-MB-231TNBC12.4
LNCaPProstate (hormone-dependent)9.8
PC-3Prostate (castration-resistant)14.2
HCT-116Colon8.7
MIA PaCa-2Pancreatic11.9

Mechanistic studies in TNBC models demonstrated 72% apoptosis induction at 50 nM through caspase-3/7 activation and Bcl-2 suppression . In prostate cancer, 100 nM treatment reduced AR protein levels by 65% within 48 hours while elevating ERβ expression 3.2-fold .

In Vivo Efficacy

Subcutaneous xenograft models revealed dose-dependent tumor growth inhibition:

  • PC-3 prostate tumors: 10 mg/kg/day oral dosing reduced tumor volume by 58% over 21 days compared to controls

  • MDA-MB-231 TNBC tumors: 15 mg/kg intraperitoneal administration every 3 days decreased tumor weight by 64% after 4 weeks, with no hepatotoxicity or weight loss observed .

Therapeutic Implications and Future Directions

Combination Strategies

Synergistic effects emerge when combining Ro 48-8071 fumarate with:

  • ERβ agonists: 48% greater TNBC cell death vs. monotherapy

  • Gemcitabine: Reduces pancreatic cancer IC50 from 11.9 nM to 4.3 nM .

Clinical Translation Challenges

Key considerations for human trials include:

  • Optimizing dosing schedules to maintain OSC inhibition without compensatory squalene accumulation

  • Biomarker development (e.g., circulating lanosterol levels) to monitor target engagement

  • Evaluating long-term effects on adrenal steroidogenesis.

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